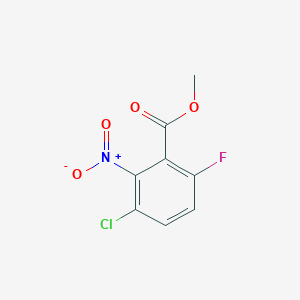

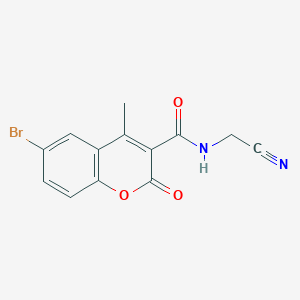

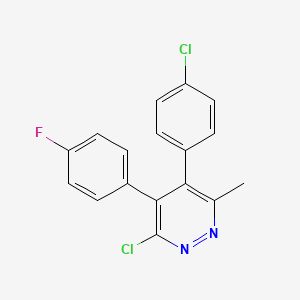

![molecular formula C22H22N6OS B3003867 N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide CAS No. 2319851-61-9](/img/structure/B3003867.png)

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a heterocyclic compound that appears to be designed for biological activity, possibly as an antimicrobial agent. While the provided papers do not directly discuss this compound, they do provide insights into similar heterocyclic compounds and their potential uses in medicinal chemistry. For instance, imidazo[1,2-a]pyridine-3-carboxamides have been explored for their antitubercular activity, suggesting that the imidazo[2,1-b]thiazole moiety in the compound of interest may also confer antimicrobial properties .

Synthesis Analysis

The synthesis of related compounds involves the combination of various moieties through amide bond formation, as seen in the design of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides . Similarly, the compound of interest would likely be synthesized through a multi-step process involving the formation of the imidazo[2,1-b]thiazole core, followed by subsequent functionalization with the phenyl and piperidine-3-carboxamide groups. The exact synthesis route would depend on the availability of starting materials and the reactivity of the intermediates.

Molecular Structure Analysis

The molecular structure of the compound is characterized by the presence of multiple heterocyclic rings, including imidazo[2,1-b]thiazole and pyridazine, which are known to interact with biological targets through various non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic effects. The presence of a piperidine ring suggests additional conformational flexibility, which may influence the compound's binding affinity to its target .

Chemical Reactions Analysis

While the specific chemical reactions of the compound are not detailed in the provided papers, compounds with similar structures have been shown to undergo various chemical transformations. For example, N-1-Naphthyl-3-oxobutanamide can react with arylidinecyanothioacetamide to yield pyridine-2(1H)-thiones, which can further react to form various heterocyclic derivatives . This suggests that the compound of interest may also be amenable to chemical modifications, which could be exploited to optimize its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of such heterocyclic compounds are typically influenced by their molecular structure. The presence of multiple aromatic systems and heteroatoms in the compound would likely result in significant lipophilicity, which could affect its solubility and permeability. The basic piperidine moiety may also influence the compound's pKa and, consequently, its ionization state at physiological pH, which is important for its absorption and distribution in biological systems .

Aplicaciones Científicas De Investigación

Antimycobacterial Activity : Research on imidazo[1,2-a]pyridine-3-carboxamides, which share structural similarities with the compound , has demonstrated considerable activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis (MTB). These compounds were found to have significant antimycobacterial properties, with some derivatives showing acceptable safety indices against MTB H37Rv (Lv et al., 2017).

Antiviral Agents : Similar compounds, specifically 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, have been designed and synthesized for potential use as antirhinovirus agents. These compounds were based on structures related to Enviroxime and its analogous benzimidazoles, showing the potential in the field of antiviral research (Hamdouchi et al., 1999).

Cancer Research : Novel compounds bearing imidazo[2,1-b]thiazole scaffolds were synthesized and tested for their cytotoxicity against human cancer cell lines. This research showed that certain derivatives were potent inhibitors against specific cancer cell lines, suggesting their potential application in cancer treatment (Ding et al., 2012).

Insecticidal Agents : A study on a series of biologically active heterocyclic compounds, including imidazo[2,1-b]thiazole derivatives, demonstrated their effectiveness as insecticidal agents against the cotton leafworm, Spodoptera littoralis. These compounds showed significant toxic effects, indicating their potential use in agricultural pest control (Soliman et al., 2020).

Anti-Tuberculosis Agents : The study of imidazo[2,1-b]thiazole-5-carboxamides revealed their potent anti-tuberculosis activity. These compounds exhibited nanomolar potency against replicating and drug-resistant Mycobacterium tuberculosis strains, indicating their potential as effective anti-tuberculosis agents (Moraski et al., 2016).

Propiedades

IUPAC Name |

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6OS/c1-15-7-8-20(26-25-15)27-9-3-5-17(13-27)21(29)23-18-6-2-4-16(12-18)19-14-28-10-11-30-22(28)24-19/h2,4,6-8,10-12,14,17H,3,5,9,13H2,1H3,(H,23,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJDRQIDEGSEHID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC=CC(=C3)C4=CN5C=CSC5=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

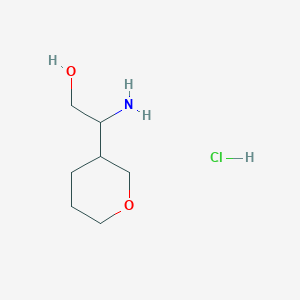

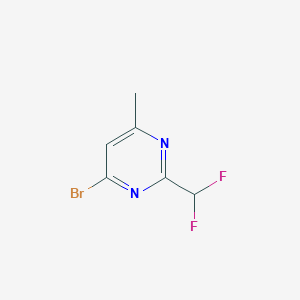

![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-bromophenyl)methanone](/img/structure/B3003797.png)

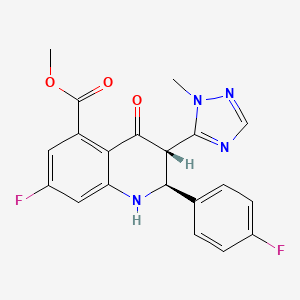

![N-(1-cyanocyclopentyl)-2-[(2-hydroxy-3-naphthalen-1-yloxypropyl)-propan-2-ylamino]acetamide](/img/structure/B3003800.png)

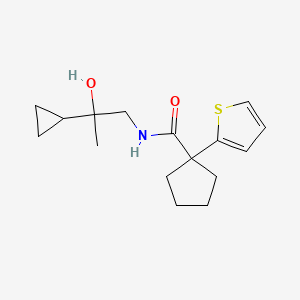

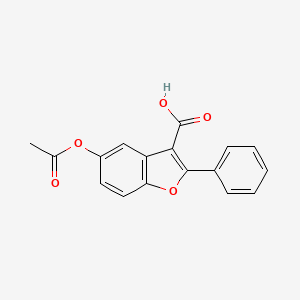

![methyl [(2,2-dimethyl-6-oxo-3,4,6,7,8,9-hexahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-10-yl)oxy]acetate](/img/structure/B3003802.png)

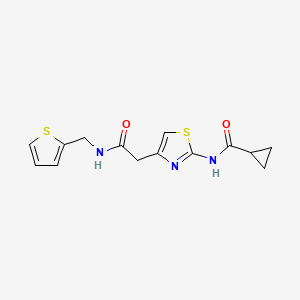

![8-Methoxy-3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]chromen-2-one](/img/structure/B3003803.png)